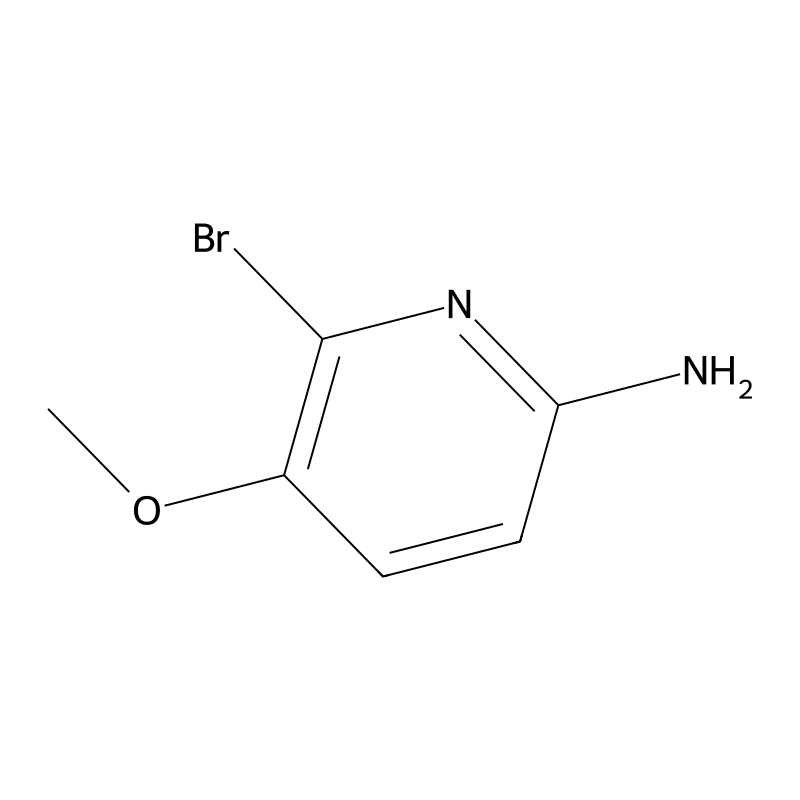

6-Bromo-5-methoxypyridin-2-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential as a Building Block in Medicinal Chemistry:

6-Bromo-5-methoxypyridin-2-amine possesses a unique combination of functional groups, including a bromo (Br) atom, a methoxy (OCH3) group, and an amine (NH2) group, making it a valuable building block in medicinal chemistry []. The bromo group allows for further functionalization through various coupling reactions, while the methoxy group can contribute to favorable properties like solubility and hydrogen bonding. The amine group can be involved in forming connections with other molecules, potentially leading to the development of novel drugs.

Applications in Proteomics Research:

Studies suggest that 6-bromo-5-methoxypyridin-2-amine can be utilized as a reagent in the field of proteomics research, specifically for the enrichment of proteins containing cysteine residues []. This is because the bromo group in the molecule can react with thiol groups present in cysteine, forming a covalent bond and enabling the isolation of these proteins for further analysis.

6-Bromo-5-methoxypyridin-2-amine has the molecular formula C₆H₇BrN₂O and a molecular weight of approximately 203.04 g/mol. The compound features a bromine atom at the 6-position and a methoxy group at the 5-position of the pyridine ring. Its structure can be represented by the SMILES notation: COC1=C(Br)N=C(N)C=C1 . This unique arrangement contributes to its reactivity and potential applications in various fields.

The presence of the bromine atom allows for further functionalization through nucleophilic substitution reactions. For instance, 6-bromo-5-methoxypyridin-2-amine can undergo halogenation, leading to the addition of more halogen atoms when treated with halogenating agents such as bromine or chlorine . Additionally, the methoxy group can enhance solubility and reactivity in organic synthesis.

Several synthetic routes exist for producing 6-bromo-5-methoxypyridin-2-amine. One efficient method involves starting with a suitable pyridine derivative, followed by bromination at the 6-position and subsequent methoxylation. A notable synthesis pathway includes:

- Bromination: Utilizing bromine in an appropriate solvent to introduce the bromine atom.

- Methoxylation: Treating the brominated intermediate with methanol or sodium methoxide under controlled conditions to form the methoxy group .

6-Bromo-5-methoxypyridin-2-amine finds applications primarily in:

- Pharmaceutical Research: As a building block for synthesizing bioactive molecules.

- Biochemical Studies: Investigating its role in receptor interactions and other biological pathways.

- Chemical Synthesis: Serving as an intermediate in the preparation of more complex organic compounds .

Several compounds share structural similarities with 6-bromo-5-methoxypyridin-2-amine. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 5-Bromo-4-methoxypyridin-2-amine | Bromine at position 5; methoxy at position 4 | Potential receptor antagonist |

| 6-Bromo-3-methoxypyridin-2-amine | Bromine at position 6; methoxy at position 3 | Antimicrobial properties |

| 5-Methoxypyridin-2-amines | Varies in substitution patterns on pyridine ring | Diverse biological activities |

The unique positioning of the bromine and methoxy groups in 6-bromo-5-methoxypyridin-2-amine influences its reactivity and potential biological activities compared to these similar compounds.

6-Bromo-5-methoxypyridin-2-amine (CAS 79491-43-3) is a halogenated pyridine derivative characterized by a bromine atom at the 6-position, a methoxy group at the 5-position, and an amine substituent at the 2-position of the pyridine ring. Its molecular formula is C₆H₇BrN₂O, with a molecular weight of 203.04 g/mol. The compound is also known by synonyms such as 2-Pyridinamine, 6-bromo-5-methoxy- and 6-Bromo-5-methoxy-pyridin-2-ylamine.

| Property | Value | Source |

|---|---|---|

| CAS Number | 79491-43-3 | |

| Molecular Weight | 203.04 g/mol | |

| SMILES | COC1=C(Br)N=C(N)C=C1 | |

| InChI Key | UNAKBWCLMAJBON-UHFFFAOYSA-N |

Discovery and Historical Development

While the exact discovery date of 6-bromo-5-methoxypyridin-2-amine is not explicitly documented, its synthesis has been optimized through regioselective halogenation and substitution reactions. Early synthetic routes focused on modifying pyridine precursors, such as 2,6-dihalogenated pyridines, to achieve specific substitution patterns. For example, nucleophilic aromatic substitution (NAS) of 2,6-dibromo-3-aminopyridine with methoxide anions in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) has been employed to introduce the methoxy group selectively at the 5-position.

Recent advancements emphasize efficient coupling reactions, such as palladium-catalyzed cross-couplings, to functionalize the bromine atom for further derivatization. These methods reflect broader trends in heterocyclic chemistry toward scalable, regioselective synthesis.

Position in Heterocyclic Chemistry Research

6-Bromo-5-methoxypyridin-2-amine occupies a strategic niche in pyridine chemistry due to its trifunctional structure:

- Bromine atom: Enables cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for introducing aryl, alkyl, or heteroaryl groups.

- Methoxy group: Enhances solubility and directs electrophilic substitution to specific positions.

- Amine group: Participates in hydrogen bonding and condensation reactions for forming heterocyclic scaffolds.

This combination makes it a versatile intermediate in synthesizing bioactive molecules, such as kinase inhibitors and neurological agents.

Academic Significance and Research Trajectory

The compound has gained prominence in pharmaceutical and agrochemical research for its role in:

- Drug development: Scaffolding for inhibitors targeting dopamine D2/D3 receptors and serotonin 5-HT3 antagonists.

- Proteomics: Enrichment of cysteine-containing proteins via bromine-mediated thiol capture.

- Material science: Precursor for functional polymers and coatings requiring chemical resistance.

Research trajectories focus on optimizing synthetic routes and expanding its applications in asymmetric catalysis and biorthogonal chemistry.

6-Bromo-5-methoxypyridin-2-amine exhibits distinct physical properties that are fundamental to its identification and characterization. The compound has a molecular formula of C₆H₇BrN₂O with a molecular weight of 203.04 g/mol [1] [2]. The Chemical Abstracts Service (CAS) registry number is 79491-43-3, which serves as a unique identifier for this compound [1] [2].

Thermal Properties

The melting point of 6-Bromo-5-methoxypyridin-2-amine is reported as 108-110°C when crystallized from hexane [3] [4]. This relatively high melting point indicates strong intermolecular forces within the crystalline structure. The predicted boiling point is 307.5 ± 37.0°C at 760 mmHg [4], suggesting moderate thermal stability under standard atmospheric conditions.

Physical State and Appearance

The compound exists as a solid at room temperature, typically appearing as a powder or crystalline material [1] [5]. The physical appearance is characterized by a light yellow to green-yellow coloration [6] [7]. This coloration is attributed to the electronic transitions within the aromatic pyridine ring system, which is modified by the presence of the bromine and methoxy substituents.

Density and Related Properties

The predicted density of 6-Bromo-5-methoxypyridin-2-amine is 1.6 ± 0.1 g/cm³ [4], which is consistent with halogenated aromatic compounds. The flash point is calculated to be 139.8 ± 26.5°C [4], indicating moderate flammability characteristics.

| Property | Value | Units |

|---|---|---|

| Molecular Weight | 203.04 | g/mol |

| Melting Point | 108-110 | °C |

| Boiling Point | 307.5 ± 37.0 | °C |

| Density | 1.6 ± 0.1 | g/cm³ |

| Flash Point | 139.8 ± 26.5 | °C |

Solubility Parameters and Partition Coefficients

The solubility behavior of 6-Bromo-5-methoxypyridin-2-amine is influenced by its molecular structure, which contains both hydrophilic and hydrophobic components. The compound exhibits limited water solubility, being classified as slightly soluble in water [8]. This limited aqueous solubility is typical for halogenated pyridine derivatives.

Partition Coefficient Analysis

The logarithmic partition coefficient (LogP) for 6-Bromo-5-methoxypyridin-2-amine is calculated to be 1.86 [4], indicating moderate lipophilicity. This value suggests that the compound has a balanced distribution between aqueous and organic phases, which is important for its potential biological activity and membrane permeability.

Molecular Descriptors

The polar surface area (PSA) of the compound is 48.1 Ų [4], which falls within the range typically associated with compounds capable of crossing biological membranes. The molecule contains three hydrogen bond acceptors (nitrogen and oxygen atoms) and one hydrogen bond donor (the primary amine group) [4]. These parameters are crucial for understanding the compound's interactions with biological systems and its potential pharmacokinetic properties.

| Parameter | Value | Significance |

|---|---|---|

| LogP | 1.86 | Moderate lipophilicity |

| PSA | 48.1 Ų | Membrane permeability |

| HBA | 3 | Hydrogen bond acceptors |

| HBD | 1 | Hydrogen bond donors |

Spectroscopic Properties

The spectroscopic characteristics of 6-Bromo-5-methoxypyridin-2-amine provide valuable information about its molecular structure and electronic properties. Nuclear magnetic resonance (NMR) spectroscopy confirms the structural integrity of the compound, with the ¹H NMR spectrum being consistent with the proposed structure [6] [7].

Nuclear Magnetic Resonance Spectroscopy

The ¹H NMR spectrum of 6-Bromo-5-methoxypyridin-2-amine exhibits characteristic signals for the aromatic protons, methoxy group, and amino group. The presence of the bromine substituent and the methoxy group creates a unique electronic environment that influences the chemical shifts of adjacent protons [6] [7].

Infrared Spectroscopy

Infrared spectroscopy reveals characteristic absorption bands associated with the functional groups present in the molecule. The aromatic C-H stretching vibrations, N-H stretching of the amino group, and C=N stretching of the pyridine ring are expected to be prominent features in the IR spectrum [9] [10].

Mass Spectrometry

Mass spectrometric analysis confirms the molecular weight of 203.04 g/mol, with the molecular ion peak serving as a definitive identification marker. The fragmentation pattern would be expected to show characteristic losses associated with the bromine atom and methoxy group [6] [7].

Electronic and Steric Attributes

The electronic structure of 6-Bromo-5-methoxypyridin-2-amine is characterized by a delocalized π-electron system within the pyridine ring. The presence of the bromine atom at the 6-position and the methoxy group at the 5-position creates significant electronic effects that influence the compound's reactivity and properties.

Electronic Effects

The bromine substituent acts as an electron-withdrawing group through its inductive effect, while simultaneously providing some electron donation through resonance [12]. The methoxy group is electron-donating through both inductive and resonance effects, creating a complex electronic environment within the molecule.

Steric Considerations

The bromine atom, being relatively large with a van der Waals radius of approximately 1.85 Å, introduces significant steric hindrance around the 6-position of the pyridine ring . This steric bulk influences the compound's ability to participate in certain chemical reactions and affects its binding interactions with biological targets.

Molecular Geometry

The compound maintains a near-planar geometry, with the pyridine ring adopting the typical aromatic structure with sp² hybridization . The minimal deviation from planarity is attributed to the electronic conjugation within the aromatic system, which stabilizes the planar conformation.

Stability Under Various Conditions

The stability of 6-Bromo-5-methoxypyridin-2-amine under different environmental conditions is crucial for its handling, storage, and potential applications. The compound demonstrates moderate thermal stability, with decomposition occurring at temperatures significantly above its melting point.

Thermal Stability

The compound remains stable at room temperature and can withstand moderate heating without decomposition. The melting point of 108-110°C represents the upper limit of thermal stability in the solid state [3] [4]. Above this temperature, the compound may undergo thermal decomposition or structural rearrangement.

Photostability

6-Bromo-5-methoxypyridin-2-amine exhibits light sensitivity, necessitating storage in dark conditions or amber containers [6] [7]. The photodegradation is likely due to the aromatic chromophore, which can absorb UV radiation and undergo photochemical reactions.

Chemical Stability

Under normal storage conditions, the compound is chemically stable and does not readily undergo decomposition. However, it may be sensitive to strong acids and bases, which could potentially protonate the amino group or affect the aromatic ring system [6] [7].

Intermolecular Interaction Capabilities

The intermolecular interactions of 6-Bromo-5-methoxypyridin-2-amine are diverse and significant for understanding its behavior in different environments. These interactions play crucial roles in crystal packing, solubility, and potential biological activity.

Hydrogen Bonding

The primary amino group at the 2-position can function as both a hydrogen bond donor and acceptor [13] [14]. The nitrogen atoms in the pyridine ring and the oxygen atom of the methoxy group serve as additional hydrogen bond acceptors. These capabilities enable the formation of complex hydrogen-bonded networks in the solid state and in solution.

Halogen Bonding

The bromine atom can participate in halogen bonding interactions, where it acts as an electron-deficient center that can interact with electron-rich species [15]. This type of interaction is particularly important in crystal engineering and may influence the compound's binding affinity to biological targets.

Van der Waals Forces

Dispersion forces contribute significantly to the overall intermolecular interactions, particularly involving the aromatic ring system and the halogen substituent [16] [17]. These forces are essential for crystal stability and contribute to the compound's physical properties.

π-π Stacking Interactions

The aromatic pyridine ring can engage in π-π stacking interactions with other aromatic systems [14] [16]. These interactions are important for molecular recognition processes and may influence the compound's binding behavior in biological systems.